Delapril Hydrochloride-d3 is a deuterated derivative of Delapril, which is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The compound is classified within the category of antihypertensive agents and is notable for its ability to reduce blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The addition of deuterium atoms in Delapril Hydrochloride-d3 enhances its pharmacokinetic properties, allowing for more precise studies in metabolic and pharmacological research.
Delapril Hydrochloride-d3 is synthesized from Delapril, which is derived from the parent compound, a member of the class of compounds known as benzyloxycarbonyl derivatives. The chemical structure includes a carboxylic acid moiety and an amine group, characteristic of many antihypertensive drugs. Its systematic name is 1-(2-(1-(ethoxycarbonyl)-2-phenylpropan-2-ylamino)-2-oxoethyl)-2-phenyl-3-(trideuteriomethyl)propan-1-one hydrochloride.
The synthesis of Delapril Hydrochloride-d3 involves several steps that include the incorporation of deuterium into the molecular structure. One common method for synthesizing deuterated compounds involves using deuterated solvents or reagents during the reaction process. The detailed synthesis can be outlined as follows:
The technical aspects involve careful control of reaction conditions including temperature, pH, and solvent choice to facilitate the incorporation of deuterium without compromising the integrity of the compound.
The molecular formula for Delapril Hydrochloride-d3 is C26H33ClN2O5D3, indicating that it contains three deuterium atoms. The structural representation includes:
The molecular weight is approximately 482.03 g/mol when accounting for deuterium substitution. The compound exhibits specific stereochemistry due to its chiral centers, which is crucial for its biological activity.
Delapril Hydrochloride-d3 undergoes various chemical reactions typical for amine-containing compounds. Notable reactions include:
The reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure product formation and purity.
Delapril Hydrochloride-d3 functions primarily by inhibiting angiotensin-converting enzyme (ACE). This inhibition leads to:
Studies have shown that Delapril Hydrochloride-d3 has similar efficacy to its non-deuterated counterpart with improved pharmacokinetics due to altered metabolic pathways resulting from deuteration.
Delapril Hydrochloride-d3 typically appears as a white crystalline powder with a melting point around 160-165°C. It is soluble in water and organic solvents such as ethanol.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its log P value indicates moderate lipophilicity, influencing its absorption characteristics.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize Delapril Hydrochloride-d3 thoroughly.
Delapril Hydrochloride-d3 serves several important roles in scientific research:
Delapril Hydrochloride-d3 is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor delapril hydrochloride, specifically engineered with three deuterium atoms ([²H] or D) at molecularly strategic positions. The compound's systematic IUPAC name is 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid hydrochloride, reflecting its stereochemistry and isotopic substitution pattern [5]. Its molecular formula is C₂₆H₂₉D₃N₂O₅·HCl, with a molecular weight of 492.02 g/mol, which is 3 Da higher than the non-deuterated form due to the isotopic replacement [1] [3].
Deuterium incorporation occurs at two specific molecular sites:
This targeted deuteration is confirmed through several structural descriptors:
OC(C([2H])([2H])N(C([C@H](C)N[C@H](C(OCC)=O)CCC1=CC=CC=C1)=O)C2([2H])CC3=CC=CC=C3C2)=O.Cl
[5] FDJCVHVKXFIEPJ-HRNDQYIMSA-N
CCOC([C@H](CCC1=CC=CC=C1)N[C@@H](C)C(N(C2([2H])CC3=C(C=CC=C3)C2)C([2H])([2H])C(O)=O)=O)=O.Cl
[3] The stereochemistry retains the original (S)-configuration at both chiral centers of the alanyl and phenylbutanoyl moieties, critical for maintaining ACE binding affinity [7] [8]. The compound is assigned CAS Number 2714473-25-1 and is commercially available as a neat solid (≥95% isotopic purity) for research use [3] [9].
Table 1: Structural Descriptors of Delapril Hydrochloride-d3
Descriptor Type | Value |
---|---|
Molecular Formula | C₂₆H₂₉D₃N₂O₅·HCl |
Molecular Weight | 492.02 g/mol |
Isotopic Purity | ≥95% (neat) |
CAS Number | 2714473-25-1 |
IUPAC Name | 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid hydrochloride |
SIL Type | Deuterium |
Delapril Hydrochloride-d3 shares core physicochemical properties with its non-deuterated counterpart but exhibits distinct stability advantages attributable to deuterium substitution. As a hydrochloride salt, it exists as a white to off-white crystalline solid at room temperature, with high solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) [1] [8]. Its molecular weight is precisely 492.02 g/mol, with a monoisotopic mass of 491.2266 g/mol [7].
Key molecular properties include:
Deuterium incorporation enhances metabolic stability at the labeled positions due to the kinetic isotope effect (KIE), which strengthens the carbon-deuterium bond (C–D) compared to carbon-hydrogen (C–H). The C–D bond has a lower zero-point energy and higher dissociation energy (~1-2 kcal/mol greater than C–H), reducing susceptibility to oxidative metabolism [3] [9]. This property is particularly advantageous in the glycine moiety and indanyl ring, known metabolic hotspots in non-deuterated delapril.
Stability recommendations specify storage at room temperature under inert conditions, with no special handling beyond standard laboratory practices for stable isotopes. The compound demonstrates stability for ≥12 months when protected from moisture and light [1] [5]. Its logP (calculated) remains comparable to non-deuterated delapril (~2.6), indicating similar lipophilicity and membrane permeability [10].
Table 2: Molecular Properties and Stability Advantages from Deuteration
Property | Delapril Hydrochloride-d3 | Significance of Deuterium Substitution |
---|---|---|
Molecular Weight | 492.02 g/mol | +3 Da vs. non-deuterated form |
C–D Bond Positions | Glycine -CD₂-; Indanyl -CD< | Targets metabolic soft spots |
Kinetic Isotope Effect (KIE) | 2-10x (in vitro) | Reduced oxidative metabolism at labeled sites |
Storage Stability | ≥12 months at RT | No degradation at deuterated sites |
Hydrogen Bonding | 3 donors, 6 acceptors | Unaltered vs. non-deuterated form |
Deuteration induces measurable biochemical and physicochemical divergences between Delapril Hydrochloride-d3 and its non-deuterated analog (C₂₆H₃₂N₂O₅·HCl, MW 489.0 g/mol) [7]. While both compounds share identical core pharmacological activity as ACE inhibitors, their molecular behaviors diverge in three key aspects:
Delapril Hydrochloride-d3 exhibits significantly reduced first-pass metabolism at deuterated sites. The non-deuterated form undergoes rapid cytochrome P450-mediated oxidation at the indanyl C2-H and glycine methylene positions, generating pharmacologically inactive carboxylated metabolites. Deuterium substitution at these sites slows these metabolic transformations, as evidenced by in vitro microsomal studies showing a 2.7-fold increase in half-life (t₁/₂) for the deuterated variant [3] [9]. This "deuterium switch" strategy aims to prolong systemic exposure without altering the primary mechanism of action.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0